molecular formula C6H12N2O3 B15204788 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one

4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one

Cat. No.: B15204788
M. Wt: 160.17 g/mol
InChI Key: VXTDCDOBDYYLAW-UHFFFAOYSA-N
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Description

4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C₆H₁₂N₂O₃.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one typically involves the reaction of an appropriate allyl bromide derivative with N-substituted hydroxylamine hydrochlorides in the presence of a base such as tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

4-amino-2-(3-hydroxypropyl)-1,2-oxazolidin-3-one

InChI

InChI=1S/C6H12N2O3/c7-5-4-11-8(6(5)10)2-1-3-9/h5,9H,1-4,7H2

InChI Key

VXTDCDOBDYYLAW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(O1)CCCO)N

Origin of Product

United States

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